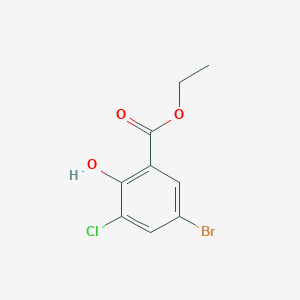

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate

Beschreibung

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine at position 5, chlorine at position 3, and a hydroxyl group at position 2. The ethyl ester group at the carboxyl position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry, agrochemicals, or coordination chemistry. The combined presence of bromine and chlorine may confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-3-chloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDREMVPRMPXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-bromo-3-chloro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbon derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Formation of ketones or aldehydes.

Reduction: Hydrocarbon derivatives with fewer halogen atoms.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and hydroxyl groups allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate differs from its analogs primarily in the number and position of halogen substituents. Key comparisons include:

- Ethyl 5-bromo-2-hydroxybenzoate : Lacks the chlorine at position 3. The absence of this electron-withdrawing group may reduce electrophilic substitution reactivity but improve solubility in polar solvents.

- Ethyl 5-chloro-2-hydroxybenzoate (inferred from ): Replaces bromine with chlorine at position 5. The smaller size of chlorine may decrease steric hindrance but lower molecular weight (278.5 vs. 323.5 g/mol for the target compound).

- Ethyl 5-bromo-2,4-diethoxybenzoate : Ethoxy groups at positions 2 and 4 instead of hydroxyl and chlorine. This substitution increases hydrophobicity and may hinder hydrogen bonding, critical in crystal packing or ligand interactions.

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl group at position 2 facilitates intramolecular hydrogen bonding, as seen in structurally related compounds like 5-bromo-2-hydroxybenzaldehyde derivatives . For example, in 5-bromo-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone , intramolecular O–H⋯N bonds stabilize the molecular conformation, a feature likely replicated in the target compound.

Data Table: Comparison of Key Structural Features

Challenges in Characterization

Crystallographic analysis using programs like SHELXL may reveal intricate hydrogen-bonding networks influenced by the hydroxyl and halogen groups. However, steric clashes between bromine and chlorine could complicate crystallization, a common issue in polyhalogenated aromatics.

Biologische Aktivität

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is characterized by the presence of bromine and chlorine substituents on a benzoic acid derivative. The hydroxyl group (–OH) and the ethyl ester (–OEt) contribute to its reactivity and interaction with biological systems. The molecular formula is .

Antimicrobial Properties

Several studies have indicated that ethyl 5-bromo-3-chloro-2-hydroxybenzoate exhibits significant antimicrobial activity. This is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.

Mechanism of Action:

- Inhibition of Enzymatic Activity: The compound may inhibit bacterial enzymes, leading to reduced growth rates of various pathogens.

- Membrane Disruption: The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Case Study:

In a comparative study, ethyl 5-bromo-3-chloro-2-hydroxybenzoate was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, which may have implications for treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:

- Inhibition of Pro-inflammatory Cytokines: Ethyl 5-bromo-3-chloro-2-hydroxybenzoate reduces the production of cytokines like TNF-alpha and IL-6 in activated microglial cells.

- Reduction of Oxidative Stress: By scavenging free radicals, this compound mitigates oxidative stress, further contributing to its anti-inflammatory effects.

Research Findings:

A study published in PubMed highlighted that treatment with ethyl 5-bromo-3-chloro-2-hydroxybenzoate led to a significant decrease in pro-inflammatory mediators in LPS-stimulated microglial cells, suggesting its potential use in neuroinflammatory conditions .

Data Table: Biological Activities Summary

| Activity Type | Test Organisms/Cells | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | - |

| Escherichia coli | 64 | - | |

| Anti-inflammatory | Microglial Cells | - | 50% reduction in TNF-alpha at 10 µM |

| RAW 264.7 Macrophages | - | 40% reduction in IL-6 at 10 µM |

Comparative Analysis with Similar Compounds

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate can be compared with other halogenated benzoic acid derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 5-bromo-3-chloro-2-hydroxybenzoate | Moderate | Significant |

| Methyl 5-bromo-3-chloro-2-hydroxybenzoate | Low | Moderate |

| Ethyl 4-bromo-2-hydroxybenzoate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.